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Introduction
Nanangenine B, a bacterial sialidase from Pasteurella multocida, has demonstrated notable in

vitro antiviral activity, particularly against the avian influenza H9N2 virus.[1][2] Its mechanism of

action involves the enzymatic hydrolysis of sialic acid receptors on the surface of host cells,

which are essential for viral entry.[1][3][4] Specifically, Nanangenine B effectively hydrolyzes

Neu5Acα(2,6)-Gal sialic acid, thereby inhibiting the attachment and subsequent entry of the

virus into the host cell.[1] This document provides detailed protocols for screening the antiviral

efficacy and cytotoxicity of Nanangenine B, along with a summary of available data and

visualizations of the experimental workflow and mechanism of action.

Data Presentation
The antiviral activity and cytotoxicity of Nanangenine B have been evaluated against the avian

influenza H9N2 virus in Madin-Darby Canine Kidney (MDCK) cells. The following table

summarizes the key quantitative findings from these studies.
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Parameter Virus Cell Line
Concentrati
on

Observatio
n

Reference

Antiviral

Activity

Avian

Influenza

H9N2

MDCK 129 mU/ml

Effective

hydrolysis of

Neu5Acα(2,6)

-Gal sialic

acid

receptors.[1]

[1]

Avian

Influenza

H9N2

MDCK
32, 64, 129,

258 mU/ml

Significant

decrease in

viral copy

number at all

tested doses.

[1][5]

[1][5]

Cytotoxicity - MDCK 258 mU/ml

Toxic to

MDCK cells.

[1][2][5]

[1][2][5]

- MDCK
32, 64, 129

mU/ml

No significant

cytotoxicity

observed.

[5]

Apoptosis

Modulation

Avian

Influenza

H9N2

MDCK 258 mU/ml

Increased

expression of

p53 and

caspase-3 in

infected cells,

similar to

untreated

infected cells.

[5]

[5]

Avian

Influenza

H9N2

MDCK 32, 64, 129

mU/ml

Significant

decrease in

p53

expression in

[5]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/39069790/
https://pubmed.ncbi.nlm.nih.gov/39069790/
https://pubmed.ncbi.nlm.nih.gov/39069790/
https://www.researchgate.net/publication/372357317_In_Vitro_Antiviral_Activity_of_NanB_Bacterial_Sialidase_Against_Avian_Influenza_H9N2_Virus_in_MDCK_cells
https://pubmed.ncbi.nlm.nih.gov/39069790/
https://www.researchgate.net/publication/372357317_In_Vitro_Antiviral_Activity_of_NanB_Bacterial_Sialidase_Against_Avian_Influenza_H9N2_Virus_in_MDCK_cells
https://pubmed.ncbi.nlm.nih.gov/39069790/
https://www.researchgate.net/publication/382650213_In_Vitro_Antiviral_Activity_of_NanB_Bacterial_Sialidase_Against_Avian_Influenza_H9N2_Virus_in_MDCK_cells
https://www.researchgate.net/publication/372357317_In_Vitro_Antiviral_Activity_of_NanB_Bacterial_Sialidase_Against_Avian_Influenza_H9N2_Virus_in_MDCK_cells
https://pubmed.ncbi.nlm.nih.gov/39069790/
https://www.researchgate.net/publication/382650213_In_Vitro_Antiviral_Activity_of_NanB_Bacterial_Sialidase_Against_Avian_Influenza_H9N2_Virus_in_MDCK_cells
https://www.researchgate.net/publication/372357317_In_Vitro_Antiviral_Activity_of_NanB_Bacterial_Sialidase_Against_Avian_Influenza_H9N2_Virus_in_MDCK_cells
https://www.researchgate.net/publication/372357317_In_Vitro_Antiviral_Activity_of_NanB_Bacterial_Sialidase_Against_Avian_Influenza_H9N2_Virus_in_MDCK_cells
https://www.researchgate.net/publication/372357317_In_Vitro_Antiviral_Activity_of_NanB_Bacterial_Sialidase_Against_Avian_Influenza_H9N2_Virus_in_MDCK_cells
https://www.researchgate.net/publication/372357317_In_Vitro_Antiviral_Activity_of_NanB_Bacterial_Sialidase_Against_Avian_Influenza_H9N2_Virus_in_MDCK_cells
https://www.researchgate.net/publication/372357317_In_Vitro_Antiviral_Activity_of_NanB_Bacterial_Sialidase_Against_Avian_Influenza_H9N2_Virus_in_MDCK_cells
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10821924?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


infected cells.

[5]

Mechanism of Action: Inhibition of Viral Entry
Nanangenine B's primary antiviral mechanism is the enzymatic removal of sialic acid residues

from host cell surface glycoproteins. Many viruses, including influenza viruses, use these sialic

acids as receptors to attach to and enter host cells. By cleaving these receptors, Nanangenine
B effectively blocks viral attachment, a critical first step in the viral lifecycle.
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Caption: Nanangenine B inhibits viral entry by cleaving sialic acid receptors.

Experimental Protocols
Cell Culture and Virus Propagation
Objective: To prepare host cells and virus stocks for antiviral screening assays.

Materials:

Madin-Darby Canine Kidney (MDCK) cells
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Dulbecco's Modified Eagle Medium (DMEM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

Trypsin-EDTA

Avian influenza H9N2 virus stock

T-75 cell culture flasks

96-well cell culture plates

Protocol:

Cell Culture:

1. Culture MDCK cells in T-75 flasks using DMEM supplemented with 10% FBS and 1%

Penicillin-Streptomycin.

2. Incubate at 37°C in a humidified atmosphere with 5% CO2.

3. Subculture cells every 2-3 days when they reach 80-90% confluency.

Virus Propagation:

1. Infect a confluent monolayer of MDCK cells in a T-75 flask with the H9N2 virus at a low

multiplicity of infection (MOI) of 0.01.

2. Incubate the flask at 37°C for 1 hour to allow for viral adsorption.

3. After incubation, remove the inoculum and add fresh DMEM containing 2% FBS and 1

µg/mL TPCK-trypsin.

4. Incubate until a significant cytopathic effect (CPE) is observed (typically 48-72 hours).

5. Harvest the virus-containing supernatant, centrifuge to remove cell debris, and store at

-80°C in aliquots.
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6. Determine the virus titer using a TCID50 (50% Tissue Culture Infectious Dose) assay.

Cytotoxicity Assay
Objective: To determine the cytotoxic concentration of Nanangenine B on MDCK cells.

Materials:

MDCK cells

DMEM with 2% FBS

Nanangenine B (stock solution of known concentration)

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability

reagent

DMSO

Microplate reader

Protocol:

Seed MDCK cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

Prepare serial dilutions of Nanangenine B in DMEM with 2% FBS.

Remove the culture medium from the cells and add 100 µL of the Nanangenine B dilutions

to the respective wells. Include wells with untreated cells as a control.

Incubate the plate for 48-72 hours at 37°C.

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.
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Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability

against the compound concentration.

Antiviral Activity Assay (Viral Copy Number Reduction)
Objective: To quantify the reduction in viral replication in the presence of Nanangenine B.

Materials:

MDCK cells

H9N2 virus stock

Nanangenine B

DMEM with 2% FBS

96-well plates

Viral RNA extraction kit

qRT-PCR reagents (primers and probes specific for H9N2)

Real-time PCR system

Protocol:

Seed MDCK cells in a 96-well plate and grow to confluency.

Pre-treat the cells with various non-toxic concentrations of Nanangenine B (e.g., 32, 64, 129

mU/ml) for 1 hour at 37°C.

Infect the cells with H9N2 virus at an MOI of 0.1. Include a virus control (no Nanangenine B)

and a cell control (no virus).

After 1 hour of adsorption, remove the inoculum, wash the cells with PBS, and add fresh

DMEM with 2% FBS containing the respective concentrations of Nanangenine B.

Incubate for 24-48 hours.
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Harvest the cell supernatant.

Extract viral RNA from the supernatant using a commercial kit.

Perform qRT-PCR to quantify the viral copy number.

Calculate the percentage of viral inhibition for each concentration of Nanangenine B relative

to the virus control. The 50% inhibitory concentration (IC50) can be determined from the

dose-response curve.

Experimental Workflow
The following diagram illustrates the general workflow for screening the antiviral activity of

Nanangenine B.

Prepare MDCK Cell Culture

Cytotoxicity Assay (MTT) Antiviral Activity Assay

Virus Propagation (H9N2)

Data Analysis
(CC50 Calculation) Viral RNA Extraction

qRT-PCR
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Caption: Workflow for antiviral screening of Nanangenine B.
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Conclusion
Nanangenine B presents a promising avenue for the development of novel antiviral agents,

particularly against influenza viruses. Its mechanism of targeting host cell receptors offers a

strategy that may be less susceptible to the development of viral resistance compared to drugs

targeting viral proteins. The protocols outlined in this document provide a framework for the

continued investigation and characterization of Nanangenine B's antiviral properties. Further

studies are warranted to determine its efficacy against a broader range of viruses and to

establish a more comprehensive quantitative profile of its activity and toxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. In vitro antiviral activity of NanB bacterial sialidase against avian influenza H9N2 virus in
MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. researchgate.net [researchgate.net]

4. Screening and purification of NanB sialidase from Pasteurella multocida with activity in
hydrolyzing sialic acid Neu5Acα(2-6)Gal and Neu5Acα(2-3)Gal - PubMed
[pubmed.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Notes and Protocols: Screening for Antiviral
Activity of Nanangenine B]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10821924#antiviral-activity-screening-of-
nanangenine-b]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b10821924?utm_src=pdf-body
https://www.benchchem.com/product/b10821924?utm_src=pdf-body
https://www.benchchem.com/product/b10821924?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/39069790/
https://pubmed.ncbi.nlm.nih.gov/39069790/
https://www.researchgate.net/publication/382650213_In_Vitro_Antiviral_Activity_of_NanB_Bacterial_Sialidase_Against_Avian_Influenza_H9N2_Virus_in_MDCK_cells
https://www.researchgate.net/publication/361169254_Screening_and_purification_of_NanB_sialidase_from_Pasteurella_multocida_with_activity_in_hydrolyzing_sialic_acid_Neu5Aca2-6Gal_and_Neu5Aca2-3Gal
https://pubmed.ncbi.nlm.nih.gov/35676312/
https://pubmed.ncbi.nlm.nih.gov/35676312/
https://pubmed.ncbi.nlm.nih.gov/35676312/
https://www.researchgate.net/publication/372357317_In_Vitro_Antiviral_Activity_of_NanB_Bacterial_Sialidase_Against_Avian_Influenza_H9N2_Virus_in_MDCK_cells
https://www.benchchem.com/product/b10821924#antiviral-activity-screening-of-nanangenine-b
https://www.benchchem.com/product/b10821924#antiviral-activity-screening-of-nanangenine-b
https://www.benchchem.com/product/b10821924#antiviral-activity-screening-of-nanangenine-b
https://www.benchchem.com/product/b10821924#antiviral-activity-screening-of-nanangenine-b
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10821924?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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